molecular formula C43H74N2O14 B021755 Spiramycin CAS No. 24916-50-5

Spiramycin

Cat. No.: B021755
CAS No.: 24916-50-5
M. Wt: 843.1 g/mol
InChI Key: ACTOXUHEUCPTEW-OSLILNPBSA-N
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Scientific Research Applications

Spiramycin has a wide range of scientific research applications:

Safety and Hazards

Spiramycin may cause an allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic to aquatic life with long-lasting effects .

Future Directions

Although used in Europe, Canada, and Mexico, spiramycin is still considered an experimental drug in the United States, but can sometimes be obtained by special permission from the FDA for toxoplasmosis in the first trimester of pregnancy .

Biochemical Analysis

Biochemical Properties

Spiramycin I inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Cellular Effects

This compound I has the ability to penetrate cells . This may reflect its excellent tissue penetration (particularly into infected tissues), postantibiotic effects, and possible transport by phagocytes . Moreover, macrolides exhibit various interactions with host defense systems, including modification of phagocyte functions .

Molecular Mechanism

The molecular mechanism of this compound I involves inhibition of protein synthesis in the bacterial cell during translocation . Resistance to this compound can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area .

Temporal Effects in Laboratory Settings

Over time, the peak area of this compound I decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound this compound I is observed . After 96 hours, more than 90% of this compound I is converted to H2O-bound this compound I .

Dosage Effects in Animal Models

In animal models, the appropriate oral dose of this compound I against Mycoplasma synoviae was estimated to be 15.6 mg/kg . Thus, we recommend an oral dose of 15.6 mg this compound I/kg against M. synoviae in chickens and a withdrawal period of 11 days following oral treatment with 17 mg this compound I/kg/day for 7 days .

Metabolic Pathways

The metabolic pathway of this compound I in the anaerobic sludge could be divided into two main reaction steps, hydrolysis of C5-mycaminose-mycarose and macrolactone ring-open reaction, accompanying with oxidation or reduction of C6-aldehyde group .

Transport and Distribution

The tissue distribution of this compound I is extensive . The volume of distribution is in excess of 300 L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . This compound I showed high concentrations in tissues such as lungs, bronchi, tonsils, and sinuses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spiramycin is typically produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic. The primary drug is then extracted and purified through a series of chemical processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The process includes:

Chemical Reactions Analysis

Types of Reactions

Spiramycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spiramycin

This compound is unique due to its specific activity against certain parasites, such as Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, this compound has a longer post-antibiotic effect and better tissue penetration, making it particularly effective in treating intracellular infections .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Spiramycin involves the condensation of two polyketide chains, followed by glycosylation and macrolactonization to form the macrolide ring.", "Starting Materials": [ "4-Hydroxybenzoic acid", "Methyl acetoacetate", "Acetone", "Methanol", "Isobutyraldehyde", "Ethyl lactate", "Phenylacetic acid", "L-Aspartic acid", "L-Phenylalanine", "L-Leucine", "L-Valine", "L-Proline", "D-Glucose", "D-Mannose", "D-Fructose", "L-Rhamnose" ], "Reaction": [ "Synthesis of polyketide chains:", "- 4-Hydroxybenzoic acid and methyl acetoacetate are condensed to form the first polyketide chain.", "- Acetone and methanol are used to reduce the ketone group of the first polyketide chain to a secondary alcohol.", "- Isobutyraldehyde and ethyl lactate are condensed to form the second polyketide chain.", "- The two polyketide chains are then condensed using phenylacetic acid as a coupling agent.", "Glycosylation and macrolactonization:", "- L-Aspartic acid, L-Phenylalanine, L-Leucine, L-Valine, and L-Proline are sequentially added to the polyketide chain using D-glucose, D-mannose, D-fructose, and L-rhamnose as glycosyl donors.", "- Macrolactonization is then carried out to form the macrolide ring.", "- The final product is purified using chromatography techniques." ] }

The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I

CAS No.

24916-50-5

Molecular Formula

C43H74N2O14

Molecular Weight

843.1 g/mol

IUPAC Name

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1

InChI Key

ACTOXUHEUCPTEW-OSLILNPBSA-N

Isomeric SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Color/Form

Amorphous

8025-81-8

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Slightly soluble in water
Soluble in most organic solvents

Synonyms

9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V;  Foromacidin A;  Spiramycin A; 

vapor_pressure

9.9X10-31 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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